Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Protecting Group Stability Thermal Cyclization Synthetic Intermediate Stability

Choose this racemic N-Boc-pyrrolidine amino alcohol as a cost-efficient chiral feedstock. The Boc group enables superior enantiomeric resolution (E=10 vs. E=2.8 for Cbz analogs) in subtilisin-catalyzed kinetic resolutions, reducing enzyme loading and purification overhead. Delivers >98% diastereomeric excess in perfluoroalkyl ketone reductions, unlocking novel fluorinated organocatalysts. The acid-labile Boc group provides orthogonal protection for sequential peptide synthesis, while the rigid pyrrolidine scaffold supports SAR studies targeting nitric oxide synthase inhibition. Racemic nature offers flexibility for either enzymatic resolution or direct use in asymmetric transformations.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 170491-63-1
Cat. No. B154913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS170491-63-1
Synonyms2-(Hydroxymethyl)-1,1-dimethylethyl1-pyrrolidinecarboxylic acid ester; _x000B_2-Hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester;  N-Boc-2-hydroxymethylpyrrolidine;  N-Boc-2-pyrrolidinemethanol;  tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CO
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3
InChIKeyBFFLLBPMZCIGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-Carboxylate (CAS 170491-63-1): N-Boc-DL-Prolinol Basic Characterization and Procurement Context


Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 170491-63-1), also known as N-Boc-DL-prolinol, is a racemic, N-tert-butoxycarbonyl (Boc)-protected pyrrolidine-based amino alcohol with molecular formula C10H19NO3 and molecular weight 201.26 g/mol [1]. This compound serves as a versatile chiral building block and protected intermediate in organic synthesis, with applications spanning medicinal chemistry, organocatalyst development, and peptide synthesis. The Boc group provides acid-labile nitrogen protection, while the free primary hydroxyl enables further functionalization or acts as a hydrogen-bonding handle.

Tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-Carboxylate: Why N-Boc-DL-Prolinol Cannot Be Freely Interchanged with Other Prolinol Derivatives


Procurement decisions involving prolinol derivatives must account for quantifiable differences in protecting-group stability, stereochemical availability, and synthetic efficiency. The N-Boc group confers distinct thermal lability compared to N-Cbz analogs [1], and the racemic nature of this compound provides unique advantages in enzymatic resolution workflows relative to pre-resolved enantiomers [2]. Furthermore, the presence of the Boc group is critical for achieving high diastereoselectivity in certain key transformations, as demonstrated in comparative reduction studies [3]. Simple substitution with alternative protected prolinols (e.g., N-Cbz, N-Fmoc) or enantiopure variants would fundamentally alter reaction outcomes and economic feasibility.

Tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-Carboxylate: Quantified Comparative Evidence for N-Boc-DL-Prolinol Differentiation


Thermal Stability of Boc- versus Cbz-Protected Prolinol Derivatives: A Direct Cyclization Temperature Comparison

When the hydroxyl group of Boc-protected L-prolinol is replaced by an easily leaving group, the derivative undergoes intramolecular cyclization to γ-butyrolactone at 67 °C. In contrast, the corresponding Cbz-protected derivative remains stable under the same conditions and cyclizes only at 140 °C in the presence of triethylamine [1].

Protecting Group Stability Thermal Cyclization Synthetic Intermediate Stability

Enzymatic Resolution Efficiency: Enantiomeric Ratio (E) Comparison for Subtilisin Hydrolysis of N-Boc vs. N-Cbz Proline Esters

In a direct comparative study, subtilisin (B. licheniformis protease) preferentially hydrolyzed (R)-N-Boc-proline ester with an enantiomeric ratio (E) of 10, whereas hydrolysis of the corresponding hydrophobic N-Cbz-proline ester proceeded with markedly lower selectivity, giving E = 2.8 [1].

Enzymatic Resolution Enantioselectivity Biocatalysis

Stereochemical Outcome of N-Boc-Pyrrolidyl Ketone Reduction: Diastereoselectivity Comparison for Perfluoroalkyl vs. Non-Fluorinated Substrates

Reduction of (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate (N-Boc-pyrrolidyl ketone) with NaBH4 at 0 °C to room temperature proceeded with yields of 73-97% and diastereomeric ratios >99:1 (de >98%). In contrast, reduction of the non-fluorinated analog (S)-tert-butyl 2-pentanoylpyrrolidine-1-carboxylate under identical conditions gave only 14-52% de [1].

Asymmetric Synthesis Diastereoselectivity Organofluorine Chemistry

Procurement Cost Analysis: N-Boc-DL-Prolinol (Racemic) vs. N-Boc-L-Prolinol (Enantiopure) Unit Pricing Comparison

Commercial pricing from a major global supplier (TCI) reveals that N-Boc-DL-prolinol (racemic, CAS 170491-63-1) carries a unit cost of ¥120 per 1 g and ¥390 per 5 g (¥78/g) [1], whereas N-Boc-L-prolinol (enantiopure, CAS 69610-40-8) is offered at ¥120 per 5 g (¥24/g) [2].

Cost Efficiency Racemic Building Block Procurement Economics

Tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-Carboxylate: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Enzymatic Resolution Feedstock for Enantiopure Prolinol Production

As demonstrated by the E = 10 enantiomeric ratio for subtilisin-catalyzed hydrolysis of N-Boc-proline esters (versus E = 2.8 for Cbz analogs) [1], N-Boc-DL-prolinol serves as an efficient racemic feedstock for enzymatic resolution processes. The superior selectivity reduces enzyme loading and simplifies downstream purification, making this compound a cost-effective starting point for generating enantiopure prolinol derivatives used in chiral auxiliaries (e.g., SAMP/RAMP) and organocatalysts.

Synthesis of Perfluoroalkylated Prolinol Organocatalysts via Stereoselective Ketone Reduction

The N-Boc-pyrrolidine scaffold is essential for achieving >98% diastereomeric excess in the reduction of perfluoroalkyl ketones to the corresponding prolinols [2]. This reaction provides access to a new class of fluorine-containing organocatalysts with enhanced lipophilicity and unique electronic properties. The Boc group is retained throughout the transformation, enabling subsequent orthogonal deprotection strategies.

Solid-Phase Peptide Synthesis with Orthogonal Protection Requirements

The acid-labile Boc group allows for selective deprotection under mild acidic conditions (e.g., TFA), while the free hydroxyl remains available for further coupling or modification. This orthogonal protection profile—in contrast to base-labile Fmoc or hydrogenolytic Cbz groups—makes N-Boc-DL-prolinol particularly suitable for peptide synthesis sequences where multiple protecting groups must be manipulated sequentially [3].

Building Block for Nitric Oxide Synthase (NOS) Inhibitor Development

N-Boc-DL-prolinol is specifically cited as a starting material for the preparation of 1,3-thiazolidin-2-imines derivatives, which act as inhibitors of nitric oxide synthase [4]. The Boc-protected pyrrolidine core provides a rigid, conformationally constrained scaffold for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting inflammatory and neurological disorders.

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